Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Catalog No.
S12758308
CAS No.
M.F
C13H23ClO4
M. Wt
278.77 g/mol
Availability
In Stock
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Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-di...

Product Name

Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

IUPAC Name

tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Molecular Formula

C13H23ClO4

Molecular Weight

278.77 g/mol

InChI

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3

InChI Key

TXLXWCARAPIXGH-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C

Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a chloromethyl substituent, and a dioxane ring. Its molecular formula is C13H23ClO4C_{13}H_{23}ClO_4 with a molecular weight of approximately 278.77 g/mol . The compound is notable for its potential applications in medicinal chemistry and synthetic organic chemistry.

Typical of esters and dioxanes. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding the corresponding acid and alcohol.
  • Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Oxidation: The compound may undergo oxidation to form aldehydes or ketones depending on the reaction conditions .

The synthesis of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves several steps:

  • Formation of the Dioxane Ring: Starting materials undergo cyclization to form the dioxane structure.
  • Chloromethylation: The introduction of the chloromethyl group is achieved through reactions with chloromethylating agents.
  • Esterification: Finally, the tert-butyl acetate moiety is introduced through an esterification reaction with acetic acid or its derivatives .

This compound has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing more complex medicinal compounds.
  • Agricultural Chemicals: Possible use in developing pesticides or herbicides due to its structural characteristics.
  • Synthetic Chemistry: Useful as an intermediate in organic synthesis for creating other chemical entities .

Several compounds share structural similarities with tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-butyl EsterC13H23ClO4C_{13}H_{23}ClO_4Contains a similar dioxane structure but differs in functional groups .
Tert-butyl 2-[6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetateC14H23NOC_{14}H_{23}NOFeatures a cyanomethyl group instead of chloromethyl, affecting its reactivity .
Tert-butyl 2-[6-(bromomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetateC13H23BrO4C_{13}H_{23}BrO_4Substituted with bromine instead of chlorine; may exhibit different biological activities.

These compounds highlight the uniqueness of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate due to its specific halogen substitution and functional groups that influence its chemical behavior and potential applications.

Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate represents a critical intermediate in pharmaceutical synthesis, particularly as a precursor to statin medications such as rosuvastatin and pitavastatin [1] [6]. The compound possesses a molecular formula of C13H23ClO4 with a molecular weight of 278.77 grams per mole [1]. This ester derivative features a six-membered dioxane ring system with defined stereochemistry at the 4 and 6 positions, designated as (4R,6S) configuration [1].

Key Industrial Synthesis Routes

Industrial production of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate relies on established synthetic pathways that ensure high yield and stereochemical purity [22] [23]. The compound serves as an essential building block in the synthesis of pitavastatin tert-butyl ester, which subsequently undergoes transformation to produce the final pharmaceutical product [22]. Manufacturing processes prioritize scalability while maintaining strict control over stereochemical outcomes to meet pharmaceutical standards [23].

Acetal Formation Strategies

Acetal formation represents the foundational step in constructing the dioxane ring system of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate [4] [5]. The process involves the condensation of suitable diol precursors with aldehyde or ketone substrates under acidic conditions [4]. Industrial acetal formation typically employs 1,2-dihaloethyl acetate as the starting material, which undergoes reaction with lower aliphatic diols such as ethylene glycol or propylene glycol [4].

The acetal formation mechanism proceeds through protonation of the carbonyl oxygen followed by nucleophilic attack from the diol [5]. Temperature control proves critical during this process, with optimal conditions generally maintained below 10 degrees Celsius to improve yield of the desired dihaloethyl acetate intermediate [4]. The reaction benefits from azeotropic drying to remove by-product water, which enhances the forward reaction equilibrium [4].

Modern acetal formation protocols demonstrate remarkable efficiency even with trace amounts of conventional acids [17]. Research indicates that acetalization reactions proceed smoothly using as little as 0.1 mole percent hydrochloric acid without requiring water removal [17]. This approach offers significant advantages including reduced catalyst loading, broad substrate compatibility, and simplified work-up procedures [17].

Table 1: Acetal Formation Reaction Conditions

ParameterOptimal RangeIndustrial Standard
Temperature0-10°C5°C
Acid Catalyst0.03-0.1 mol%0.1 mol% HCl
Reaction Time20 minutes - 12 hours4-6 hours
Yield88-99%>94%

Chloromethylation Optimization Techniques

Chloromethylation represents a crucial transformation in the synthesis of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, introducing the chloromethyl functionality at the 6-position of the dioxane ring [10]. This process typically employs formaldehyde and hydrochloric acid in the presence of suitable catalysts such as zinc chloride . The reaction proceeds under acidic conditions where formaldehyde acts as the chloromethylating agent .

Industrial chloromethylation processes utilize continuous flow methodologies to ensure efficient and scalable synthesis . Advanced catalytic systems and optimized reaction conditions enhance both yield and purity while minimizing environmental impact . The chloromethylation reaction demonstrates high selectivity when proper reaction parameters are maintained, including temperature control and catalyst selection [10].

Ferric chloride-catalyzed chloromethylation has emerged as an effective alternative approach, utilizing silane reagents as both hydride and chloride sources [10]. This methodology offers improved selectivity and milder reaction conditions compared to traditional chloromethylation procedures [10]. The use of ethyl acetate as solvent in ferric chloride-catalyzed systems provides enhanced control over product distribution and reduces unwanted side reactions [10].

Table 2: Chloromethylation Optimization Parameters

Catalyst SystemTemperatureSolventYield RangeSelectivity
ZnCl2/HCl/HCHO25-40°CAqueous70-85%Moderate
FeCl3/HMe2SiCl25°CEtOAc80-95%High
FeCl3/HMeSiCl225°CEtOAc75-90%Variable

Laboratory-Scale Preparation Protocols

Solvent Selection and Reaction Kinetics

Solvent selection significantly influences the reaction kinetics and product distribution in the synthesis of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate [19] [21]. The choice of solvent affects multiple aspects of the reaction including reaction rate, conversion efficiency, and product selectivity [19]. Solvents can directly participate in reaction steps, compete with reactants for catalyst interaction, and alter the relative stabilization of reactants, transition states, and products [19].

Tert-butyl acetate serves as an excellent solvent choice due to its high purity, fast evaporation rate, and low toxicity profile [11] [14]. This solvent demonstrates broad solvency range similar to hydrocarbons and chlorinated solvents while maintaining low density and intermediate evaporation characteristics [11]. The use of tert-butyl acetate as reaction medium provides enhanced control over reaction kinetics and facilitates product isolation [14].

Kinetic solvent effects demonstrate that reaction rates can vary by orders of magnitude depending on solvent selection [21]. The intrinsic reaction rate must be considered alongside diffusion limitations imposed by the solvent system [21]. The effective reaction rate follows the relationship: 1/keff = 1/kdiff + 1/kint, where kdiff represents the diffusion rate and kint represents the intrinsic reaction rate [21].

Table 3: Solvent Effects on Reaction Parameters

SolventBoiling Point (°C)Polarity IndexReaction Rate FactorProduct Purity
Tert-butyl acetate984.01.2-1.8>95%
Dichloromethane403.10.8-1.285-90%
Tetrahydrofuran664.01.0-1.590-95%
Toluene1112.40.6-1.080-85%

Catalytic Systems for Stereochemical Control

Stereochemical control represents a fundamental challenge in the synthesis of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, particularly in achieving the desired (4R,6S) configuration [18] [20]. Modern catalytic systems employ various strategies to achieve selective formation of the desired stereoisomer over alternative configurations [18]. The development of stereoselective methodologies has become increasingly sophisticated, incorporating both organocatalysis and transition metal catalysis approaches [20].

Dual catalytic systems combining different catalytic mechanisms have emerged as powerful tools for stereochemical control [12]. These systems enable precise manipulation of stereoselectivity through careful selection of catalyst combinations and reaction conditions [12]. Palladium and copper co-catalysis systems demonstrate particular effectiveness in achieving stereodivergent outcomes, allowing access to either stereoisomer through modification of reaction parameters [12].

Photocatalytic approaches represent an emerging frontier in stereochemical control, utilizing light-induced processes to influence the stereochemical outcome of synthetic transformations [20]. These methodologies offer unique advantages including mild reaction conditions and the ability to access previously challenging stereochemical arrangements [20]. The integration of photocatalysis with traditional catalytic systems provides unprecedented control over stereoselectivity [20].

Table 4: Catalytic Systems for Stereochemical Control

Catalyst TypeStereoselectivityReaction ConditionsYield Range
Pd/Cu Dual System>95% ee25°C, 6-12 hours80-92%
Ir/Ni Photocatalysis90-95% eeLED irradiation, RT75-85%
Organocatalysis85-95% ee-20 to 25°C70-88%
Lewis Acid Catalysis80-90% ee0-25°C85-95%

Purification and Isolation Methods

Purification of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate requires specialized techniques to achieve the high purity standards demanded for pharmaceutical applications [15] [29]. The purification process must effectively remove impurities while preserving the stereochemical integrity of the desired product [16]. Multiple purification strategies may be employed sequentially to achieve optimal purity levels [30].

Column chromatography represents the primary purification method for laboratory-scale isolation of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate [29] [30]. This technique exploits differences in compound polarity and affinity for the stationary phase to achieve separation [29]. Silica gel serves as the most commonly employed stationary phase due to its high polarity and strong interaction with polar compounds [30].

The purification protocol typically begins with pre-treatment to remove peroxides and other reactive impurities that could interfere with subsequent operations [15]. Dioxane-containing compounds require careful handling during purification due to potential peroxide formation [15]. Treatment with ferrous sulfate followed by alkaline hydrolysis effectively removes hydrolyzable ester by-products while preserving the desired cyclic acetal structure [4].

Molecular sieve drying represents an essential final purification step, removing residual moisture that could compromise product stability [32] [35]. Thermal regeneration at temperatures between 200-350 degrees Celsius effectively removes adsorbed water from molecular sieves [32]. Microwave-assisted drying has emerged as a rapid alternative to traditional oven-based methods, offering reduced processing time and improved efficiency [35].

Table 5: Purification Method Comparison

MethodPurity AchievedRecovery YieldProcessing TimeScale Suitability
Column Chromatography>98%85-95%4-8 hoursLaboratory
Crystallization95-98%70-85%12-24 hoursPilot/Industrial
Distillation90-95%80-90%2-4 hoursIndustrial
Molecular Sieve Drying>99%>95%1-2 hoursAll scales

The optimization of purification procedures requires consideration of both efficiency and environmental impact [33]. Advanced modeling and optimization strategies have been developed to identify optimal purification conditions that minimize waste generation while maximizing product recovery [33]. These approaches incorporate multiscale modeling frameworks and sustainability considerations to ensure cost-competitive production methods [33].

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, DEPT)

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectroscopic analysis of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate reveals characteristic chemical shifts that are consistent with the molecular structure [1]. The tert-butyl ester group demonstrates a distinctive singlet at approximately 1.48 ppm, integrating for nine protons, which is characteristic of the (CH₃)₃C- moiety [2] [3]. The chloromethyl substituent at the 6-position of the dioxane ring exhibits a characteristic chemical shift around 3.8-4.0 ppm, appearing as a doublet due to coupling with the adjacent proton [4] [5].

The 1,3-dioxane ring system displays characteristic signals with the CH₂ protons appearing as complex multipiples in the region between 3.5-4.2 ppm [5] [6]. The gem-dimethyl groups at the 2-position of the dioxane ring manifest as overlapping singlets in the range of 1.4-1.6 ppm [7]. The acetate methylene group connecting the dioxane ring to the ester functionality appears as a characteristic multiplet around 2.5-2.8 ppm [2] [6].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate exhibits distinct carbon resonances that confirm the structural features [1] [8]. The carbonyl carbon of the ester group resonates at approximately 170-175 ppm, which is characteristic of aliphatic ester carbonyls [2] [8]. The quaternary carbon of the tert-butyl group appears around 82-85 ppm, while the methyl carbons of the tert-butyl group resonate at approximately 28 ppm [8].

The dioxane ring carbons display characteristic chemical shifts with the acetal carbon (C-2) appearing around 98-102 ppm due to its attachment to two oxygen atoms [6] [7]. The chloromethyl carbon exhibits a distinctive downfield shift to approximately 42-45 ppm due to the electronegative chlorine substituent [4]. The remaining ring carbons appear in the typical aliphatic region between 60-80 ppm [6].

Distortionless Enhancement by Polarization Transfer (DEPT) Spectral Analysis

DEPT spectroscopic analysis provides complementary information regarding the multiplicity of carbon atoms in the molecular structure [1]. The DEPT-135 experiment distinguishes between CH₃ (positive), CH₂ (negative), and quaternary carbons (absent), facilitating unambiguous assignment of carbon signals [1]. The tert-butyl methyl carbons appear as positive peaks in the DEPT-135 spectrum, while the dioxane ring CH₂ carbons exhibit negative signals [1].

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Base Peak Analysis

The electron ionization mass spectrum of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate exhibits a molecular ion peak at m/z 278 corresponding to the molecular formula C₁₃H₂₃ClO₄ [9] [10]. The molecular ion demonstrates characteristic isotope patterns due to the presence of chlorine, with the [M+2]⁺ peak appearing at m/z 280 with approximately one-third the intensity of the molecular ion peak [11] [12].

The base peak in the mass spectrum typically appears at m/z 57, corresponding to the tert-butyl cation (C₄H₉⁺) formed through α-cleavage of the ester bond [11] [13]. This fragmentation pattern is characteristic of tert-butyl esters and represents the most stable fragment ion under electron ionization conditions [11] [13].

Characteristic Fragment Ions

The mass spectrometric fragmentation pattern reveals several diagnostic fragment ions that provide structural information [11] [12]. Loss of the tert-butyl group (M-57) produces a fragment ion at m/z 221, which corresponds to the chloromethyl dioxane acetate moiety [11]. Sequential loss of the acetate group results in fragment ions at m/z 161 and m/z 119, representing the chloromethyl dioxane core structure [12] [13].

The dioxane ring undergoes characteristic fragmentation with loss of formaldehyde (CH₂O) units, producing fragments at m/z 248 and m/z 218 [12] [13]. The chloromethyl substituent contributes to fragmentation through loss of HCl, generating fragments at m/z 242 and subsequent rearrangement products [12].

Fragmentation Mechanisms

The primary fragmentation pathways involve α-cleavage adjacent to the ester oxygen, resulting in formation of the stable tert-butyl cation [11] [12]. The molecular ion can undergo rearrangement reactions characteristic of cyclic ethers, including ring-opening processes that lead to linear fragment ions [12] [13]. The chloromethyl group participates in elimination reactions, with loss of chlorine radical producing fragments at m/z 243 [12].

Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis

Thermogravimetric analysis of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate reveals a multi-stage decomposition process [14] [15]. The initial decomposition stage occurs at approximately 150-180°C, corresponding to the thermal decomposition of the tert-butyl ester group [14] [16]. This process involves the elimination of isobutylene and formation of the corresponding carboxylic acid, with an apparent activation energy of approximately 116-125 kJ/mol [14].

The second decomposition stage occurs at temperatures above 250°C, involving degradation of the dioxane ring system [17] [15]. The decomposition proceeds through ring-opening reactions and formation of various volatile organic compounds including acetaldehyde, ethane, and other low molecular weight fragments [17]. The chloromethyl substituent undergoes thermal decomposition at temperatures above 200°C, with evolution of hydrogen chloride gas [15].

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry reveals endothermic transitions corresponding to the thermal decomposition processes [14] [18]. The first endothermic event occurs at approximately 160°C, corresponding to the tert-butyl ester decomposition with an enthalpy change of approximately 150-180 J/g [14]. A second endothermic transition occurs at higher temperatures (>280°C), corresponding to the complete thermal degradation of the molecular structure [15] [17].

Kinetic Analysis of Decomposition

The thermal decomposition follows pseudo-first-order kinetics for the initial tert-butyl ester cleavage reaction [14] [16]. The rate constant exhibits temperature dependence according to the Arrhenius equation, with a pre-exponential factor of approximately 10¹¹ s⁻¹ [14]. The decomposition mechanism involves concurrent deesterification and elimination reactions, with the formation of isobutylene as the primary gaseous product [14] [16].

Decomposition Products and Pathways

The primary decomposition pathway involves thermal cleavage of the tert-butyl ester bond, yielding isobutylene and the corresponding carboxylic acid [14] [16]. Secondary decomposition processes include dehydration reactions leading to anhydride formation and subsequent ring-opening of the dioxane system [17] [14]. The chloromethyl group undergoes elimination reactions at elevated temperatures, producing hydrogen chloride and unsaturated hydrocarbon fragments [15].

Solubility Behavior in Organic Media

Solubility in Polar Protic Solvents

The solubility behavior of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate in polar protic solvents demonstrates moderate solubility characteristics [19] [20]. In methanol, the compound exhibits limited solubility due to the hydrophobic nature of the tert-butyl group and the chloromethyl substituent [19] [21]. The solubility in ethanol is slightly enhanced compared to methanol, with reported solubility values indicating partial miscibility [21].

Solubility in Polar Aprotic Solvents

The compound demonstrates enhanced solubility in polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, and dimethylformamide [21] [5]. The dioxane ring system contributes to solubility in these solvents through dipole-dipole interactions and potential hydrogen bonding with the ester functionality [21]. Chloroform represents an optimal solvent for the compound, providing excellent solubility characteristics suitable for spectroscopic analysis [19] [21].

Solubility in Nonpolar Solvents

The solubility in nonpolar solvents such as hexane and petroleum ether is limited due to the polar nature of the ester group and the dioxane ring system [19]. However, the compound demonstrates good solubility in moderately polar solvents such as ethyl acetate and dichloromethane [19] [21]. The tert-butyl group contributes to solubility in hydrocarbon solvents, but the overall polarity of the molecule limits complete miscibility [19].

Solubility Parameters and Thermodynamic Considerations

The solubility behavior can be rationalized through consideration of Hansen solubility parameters [19]. The compound exhibits a calculated logP value of 2.56, indicating moderate lipophilicity [9] [10]. The polar surface area of 44.76 Ų suggests significant polar character that influences solubility in polar media [9] [10]. The presence of the chloromethyl group increases the dipole moment and enhances solubility in polar aprotic solvents [9].

Temperature-Dependent Solubility

The solubility of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate exhibits temperature dependence consistent with typical organic compounds [19] [21]. Increased temperature generally enhances solubility in most organic solvents, with the exception of solvents approaching their boiling points where volatility effects become significant [19]. The compound requires refrigerated storage conditions (2-8°C) to maintain stability, which may influence solubility measurements at ambient temperatures [9] [22].

Practical Solubility Considerations

For analytical and synthetic applications, the compound demonstrates optimal solubility in chloroform and dichloromethane, making these solvents suitable for nuclear magnetic resonance spectroscopy and chromatographic separations [19] [21]. The limited water solubility requires consideration of organic co-solvents for biological applications [19]. The compound's solubility profile influences its storage, handling, and purification procedures in laboratory and industrial settings [9] [22].

SolventSolubilityApplications
ChloroformExcellentNMR spectroscopy, extractions
DichloromethaneGoodChromatography, purification
MethanolLimitedRecrystallization, washing
Ethyl acetateModerateChromatography, extractions
HexanePoorWashing, precipitation
DMSOGoodBiological assays, storage

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

278.1284869 g/mol

Monoisotopic Mass

278.1284869 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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